molecular formula C17H21NO B2976345 Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine CAS No. 108971-51-3

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine

Cat. No.: B2976345
CAS No.: 108971-51-3
M. Wt: 255.361
InChI Key: DXRDGZFKNHRXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine is a chemical compound . The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy . Another method involves reacting ®-alpha-methyl phenyl ethylamine used as a chiral aid with p-methoxyl phenylacetone to produce an imine compound, and carrying out hydrogenation reduction reaction under the catalysis of Pt/C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3 . The compound has a molecular weight of 255.36 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Potential Anticancer Properties

Research has explored the synthesis and potential applications of compounds closely related to Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine, focusing on their structural, vibrational properties, and potential anticancer properties. For instance, palladium(II) and platinum(II) complexes containing benzimidazole ligands, similar in structure to this compound, have been synthesized and studied for their anticancer potential. These complexes exhibited significant activity against various cancer cell lines, showcasing their potential as anticancer compounds. This highlights the relevance of such compounds in developing new cancer therapies (Ghani & Mansour, 2011).

Role in Synthesis of Anticancer Agents

Another application involves the synthesis of paclitaxel's side chain via a diastereoselective Staudinger reaction, utilizing a derivative of this compound. This synthesis pathway is crucial for developing semi-synthetic methods to produce paclitaxel, a key drug in cancer chemotherapy. This research demonstrates the compound's role in the innovative synthesis approaches for important pharmaceuticals (Brown et al., 1998).

Toxicokinetics and Analytical Toxicology of Derivatives

In the realm of toxicokinetics and analytical toxicology, studies on novel NBOMe derivatives, structurally related to this compound, have been conducted to understand their metabolism, plasma protein binding, and detectability in urine screenings. Such research is pivotal for clinical and forensic toxicology, providing essential data on drug interactions, elimination routes, and screening targets for substance abuse and intoxication cases (Richter et al., 2019).

Melanin Production Inhibition for Skin Whitening

Research on compounds structurally similar to this compound has also shown potential applications in dermatology, specifically in skin whitening. A study on the inhibition of melanin production by such compounds revealed their capability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This suggests potential use as skin whitening agents, contributing to treatments for hyperpigmentation disorders (Choi et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-benzyl-1-(2-methoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRDGZFKNHRXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.